molecular formula C11H15FN2 B1339854 1-(3-Fluorophenyl)-4-methylpiperazine CAS No. 218940-66-0

1-(3-Fluorophenyl)-4-methylpiperazine

Cat. No.: B1339854
CAS No.: 218940-66-0
M. Wt: 194.25 g/mol
InChI Key: BITRTHRIXOPUIB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITRTHRIXOPUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472504
Record name 1-(3-Fluorophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218940-66-0
Record name 1-(3-Fluorophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Piperazine Scaffold in Pharmaceutical Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. wisdomlib.org This designation stems from its frequent appearance in the structures of biologically active compounds across a wide range of therapeutic areas. nih.gov The utility of the piperazine core is attributed to its unique physicochemical properties. Its two nitrogen atoms can be functionalized, allowing for the modulation of properties like solubility, basicity, and the ability to form hydrogen bonds, which are critical for a drug's pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com

The piperazine moiety's structural flexibility allows it to serve as a versatile linker or a central anchor for attaching various pharmacophores, facilitating interaction with diverse biological targets. nih.gov This adaptability has led to its incorporation into a multitude of approved drugs.

Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold

Drug Name Therapeutic Class Role of Piperazine Moiety
Imatinib Anticancer Key component for binding to the target kinase. mdpi.comresearchgate.net
Sildenafil Erectile Dysfunction Improves water solubility and interacts with the target enzyme. mdpi.comsanjaychemindia.com
Ciprofloxacin Antibiotic Enhances bioavailability and tissue penetration. researchgate.net
Itraconazole Antifungal Part of the core structure contributing to antifungal activity. researchgate.net
Clozapine Antipsychotic Essential for interaction with neurotransmitter receptors. sanjaychemindia.com

| Vortioxetine | Antidepressant | Central scaffold linking different aromatic moieties. mdpi.com |

The widespread success of piperazine-containing drugs, targeting everything from cancer and infections to central nervous system disorders, underscores the scaffold's profound significance in pharmaceutical research. nih.govresearchgate.net

Overview of Arylpiperazine Derivatives As Bioactive Compounds

When a piperazine (B1678402) ring is attached to an aromatic system, the resulting class of compounds is known as arylpiperazines. This structural motif is a cornerstone of numerous bioactive molecules, particularly those targeting the central nervous system (CNS). nih.gov However, their biological activities are remarkably diverse, extending to anticancer, antimicrobial, and anti-inflammatory applications. nih.govmdpi.com

Arylpiperazine derivatives have garnered significant attention in oncology for their ability to induce cytotoxic effects in various cancer cell lines. nih.govmdpi.com Studies have demonstrated their potential as antiproliferative agents against prostate, lung, and breast cancer, among others. nih.govnih.govresearchgate.net In the realm of infectious diseases, certain arylpiperazines exhibit broad-spectrum antimicrobial activity, showing efficacy against clinically relevant bacteria and fungi. researchgate.net

Table 2: Selected Biological Activities of Arylpiperazine Derivatives

Biological Activity Example Target/Application Key Structural Features
Anticancer Prostate Cancer (LNCaP, PC-3 cells) Varies; substitutions on the aryl ring and the second piperazine nitrogen are critical. nih.govresearchgate.net
Antimicrobial Broad-spectrum antibacterial & antifungal Specific aryl substitutions and linked moieties determine the spectrum of activity. researchgate.net
CNS Activity Serotonin (B10506) & Dopamine (B1211576) Receptor Ligands The nature of the aryl group (e.g., phenyl, pyridyl) and its substituents dictates receptor affinity and selectivity. researchgate.netwikipedia.org

| Anti-inflammatory | Inhibition of inflammatory pathways | Enhanced by electron-withdrawing groups, such as fluorine, on the aryl ring. nih.gov |

The modular nature of the arylpiperazine scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a highly valuable template in drug discovery. mdpi.com

Rationale for Investigating 1 3 Fluorophenyl 4 Methylpiperazine

The specific structure of 1-(3-Fluorophenyl)-4-methylpiperazine combines three key medicinal chemistry motifs: the arylpiperazine core, a fluorine substituent on the phenyl ring, and a methyl group on the distal piperazine (B1678402) nitrogen. The rationale for its investigation arises from the anticipated synergistic effects of these components on the molecule's biological and pharmacological properties.

The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance drug-like properties. tandfonline.comscispace.com A fluorine atom is small, comparable in size to hydrogen, yet it is the most electronegative element. tandfonline.com This unique combination can lead to several benefits:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.comselvita.com

Binding Affinity: Fluorine can enhance a molecule's binding affinity to its target protein through favorable electrostatic or hydrophobic interactions. tandfonline.com

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, such as the piperazine nitrogens. nih.gov This can influence the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and receptor interactions. scispace.com The 'meta' position (position 3) of the fluorine in this compound is a strategic placement to exert these electronic effects.

By combining the proven arylpiperazine scaffold with the strategic placement of a fluorine atom and an N-methyl group, this compound represents a compound designed to possess an optimized profile of metabolic stability, target affinity, and favorable physicochemical properties for potential therapeutic applications.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

Established Synthetic Pathways for N-Substituted Piperazines

The construction of N-substituted piperazines is a cornerstone of medicinal chemistry, with a well-established portfolio of reactions designed to functionalize one or both nitrogen atoms of the heterocyclic core.

Amination and Alkylation Reactions for Piperazine (B1678402) Core Functionalization

The functionalization of the piperazine ring is primarily achieved through N-alkylation and N-arylation reactions. Direct alkylation of amines with alkyl halides is a fundamental method, though it can be challenging to control selectivity and avoid over-alkylation. masterorganicchemistry.com Reductive amination offers a reliable alternative, forming an imine from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method prevents the formation of quaternary ammonium (B1175870) salts, a common side reaction in direct alkylation. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity. masterorganicchemistry.comnih.gov

N-arylation, the formation of a carbon-nitrogen bond between an amine and an aromatic ring, is crucial for synthesizing arylpiperazines. wikipedia.org While traditional methods like nucleophilic aromatic substitution (SₙAr) are effective for electron-deficient aryl halides, modern palladium-catalyzed cross-coupling reactions have become the dominant approach for their broader scope and milder conditions. wikipedia.orgnih.gov

Strategies for Introducing Fluorophenyl Moieties

The introduction of a fluorophenyl group onto the piperazine nitrogen is most commonly accomplished via palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.orgnih.govresearchgate.net This reaction allows for the coupling of an amine (like 1-methylpiperazine) with an aryl halide (such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene). wikipedia.orgrug.nl The versatility of the Buchwald-Hartwig reaction stems from the continuous development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle, enabling the use of a wide range of aryl halides and amines under relatively mild conditions. wikipedia.orgrug.nl

Key components of a typical Buchwald-Hartwig amination include a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an appropriate solvent like toluene (B28343) or dioxane. rug.nlrsc.org This method has largely superseded harsher, classical techniques like the Goldberg reaction, which requires copper catalysis and high temperatures. wikipedia.org

Methods for Methylation of the Piperazine Nitrogen

For pathways requiring the methylation of an N-arylpiperazine, such as 1-(3-fluorophenyl)piperazine, the Eschweiler-Clarke reaction is a highly effective and widely used method. wikipedia.orgjk-sci.com This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.org The process involves the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, releasing carbon dioxide and rendering the reaction irreversible. wikipedia.orgyoutube.com A key advantage of the Eschweiler-Clarke reaction is that it exclusively produces tertiary amines without the risk of forming quaternary ammonium salts. wikipedia.org

Industrially, N-methylpiperazine can be produced by reacting diethanolamine (B148213) with methylamine (B109427) at high temperatures and pressures. wikipedia.org Direct alkylation with methylating agents like methyl iodide is also possible but requires careful control to prevent quaternization, often by using a protecting group strategy. nih.gov

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have introduced innovative methods for the formation of C-N bonds and the functionalization of heterocyclic scaffolds, offering alternatives to traditional pathways.

Photoredox Catalysis: A significant development is the use of photoredox catalysis, which employs light-absorbing catalysts (often based on iridium or ruthenium, but also increasingly organic dyes) to facilitate reactions under mild conditions. acs.orgnih.gov This strategy has been applied to the direct C-H arylation of piperazines, providing a novel route to functionalized products. acs.org Nickel/photoredox dual catalysis has emerged as a powerful platform for the site-selective α-arylation of various trialkylamines, demonstrating high selectivity for N-methyl groups. nih.gov Such methods represent a frontier in amine functionalization, enabling late-stage modifications that were previously challenging. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained traction for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating. nih.govnih.gov This technique relies on the efficient transfer of energy to the reaction mixture through dielectric heating. nih.gov Microwave irradiation has been successfully applied to the synthesis of various arylpiperazine derivatives, including catalyst-free aminations of fluorobenzenes and rapid Buchwald-Hartwig couplings. nih.govgoogleapis.commdpi.com

Optimization of Reaction Conditions and Yields in Compound Synthesis

The efficient synthesis of this compound relies on the careful optimization of reaction parameters for the key C-N bond-forming step. The most common and direct approach is the N-arylation of 1-methylpiperazine (B117243) with a 3-fluorophenyl halide.

Research into the Buchwald-Hartwig amination has shown that the choice of catalyst, ligand, base, solvent, and temperature is critical to achieving high yields. rsc.orgacademie-sciences.fr For the coupling of aryl chlorides, which are often more economical but less reactive than bromides, more electron-rich and sterically hindered phosphine ligands are typically required. nih.gov

Below is a table summarizing typical conditions for related N-arylation reactions, which serve as a model for optimizing the synthesis of the target compound.

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)TimeYield (%)
Pd₂(dba)₃ / RuPhos1-Chloro-3-fluorobenzene1-MethylpiperazineNaOt-BuToluene1001-4 hHigh
Pd(OAc)₂ / BINAP1-Bromo-3-fluorobenzene1-MethylpiperazineCs₂CO₃Dioxane11012 hGood to High
(NHC)Pd(allyl)Cl4-BromotolueneN-Boc-piperazineNaOt-BuDioxaneRT5 min96% rsc.org
Pd₂(dba)₃ / XPhos2-ChlorotolueneMorpholineK₃PO₄t-Amyl alcohol1101 h94% nih.gov
Microwave1,3,5-TrifluorobenzeneN-MethylpiperazineK₂CO₃DMSO12012 hModerate googleapis.com

This table is illustrative, based on typical conditions for similar reactions reported in the literature. Specific yields for this compound would require experimental validation under these conditions.

Optimization studies often involve screening various ligands to find the most effective one for a particular substrate combination. academie-sciences.fr Solvent-free conditions, using an excess of the liquid amine reactant as the solvent, have also been explored as a "green" chemistry approach, yielding modest to good results for mono-arylated products. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H (proton) and ¹³C (carbon) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the piperazine ring protons, and the N-methyl protons.

Aromatic Region (approx. 6.8-7.4 ppm): The 3-fluorophenyl group will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine will show a doublet of doublets, while the others will appear as complex multiplets.

Piperazine Ring (approx. 2.6-3.4 ppm): The eight protons of the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the nitrogen attached to the phenyl ring (N-Ar) are expected to resonate at a different chemical shift (downfield, ~3.2-3.4 ppm) compared to the four protons adjacent to the methylated nitrogen (N-Me) (~2.6-2.8 ppm). They will appear as triplets or complex multiplets.

N-Methyl Group (approx. 2.3-2.5 ppm): The three protons of the methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons (approx. 110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF) and resonate at a significantly downfield-shifted position (e.g., ~160-165 ppm). The carbon attached to the piperazine nitrogen (C-N) will also be downfield (~150 ppm).

Piperazine Carbons (approx. 48-55 ppm): Two signals are anticipated for the piperazine ring carbons. The carbons adjacent to the N-Ar group will be at a slightly different shift than those adjacent to the N-Me group.

N-Methyl Carbon (approx. 45-47 ppm): A single signal is expected for the methyl carbon.

The table below presents experimental NMR data for the closely related analog, 1-Methylpiperazine, to provide context for the expected chemical shifts of the piperazine and methyl moieties.

Assignment¹H Chemical Shift (ppm) in CDCl₃¹³C Chemical Shift (ppm) in CDCl₃
Piperazine Protons (-CH₂-N(Me)-CH₂-)~2.37 (t)~55.1
Piperazine Protons (-CH₂-NH-CH₂-)~2.88 (t)~46.9
Methyl Protons (-CH₃)~2.26 (s)~46.1

Data derived from spectral databases for 1-Methylpiperazine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₅FN₂, Molecular Weight: 194.25 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 194.

The fragmentation pattern is characteristic of phenylpiperazines. Key fragmentation pathways would involve the cleavage of the piperazine ring. Expected major fragment ions are detailed in the table below, based on fragmentation patterns of similar structures like 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP). nist.gov

m/z Value (predicted)Fragment Structure/IdentityFragmentation Pathway
194[C₁₁H₁₅FN₂]⁺Molecular Ion (M⁺)
137[C₇H₆FN₂]⁺Loss of C₄H₉ from piperazine ring
124[C₆H₄FN]⁺Fluorophenyl fragment
95[C₆H₄F]⁺Fluorophenyl cation
70[C₄H₈N]⁺Methylpiperazine ring fragment
57[C₃H₇N]⁺Base peak from piperazine ring cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would confirm the presence of its key structural components.

Key expected absorption bands are summarized below, with comparisons to data from 1-(4-chlorophenyl)piperazine. dergipark.org.tr

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2950-2800C-H StretchAliphatic (Piperazine ring and N-Methyl)
1610-1580C=C StretchAromatic Ring
1500-1450C=C StretchAromatic Ring
1250-1200C-N StretchAryl-Amine
1180-1150C-F StretchAryl-Fluoride

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, by-products, or other components in a mixture, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying non-volatile compounds. For phenylpiperazine derivatives, reversed-phase HPLC is typically employed. researchgate.net

A typical HPLC method for this compound would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, monitoring at a wavelength where the fluorophenyl chromophore absorbs, typically around 254 nm. The method would be validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.net A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be used to ensure the separation of potential impurities with different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for the analysis of volatile and thermally stable compounds like phenylpiperazines. Research has demonstrated that GC-MS can successfully separate positional isomers of fluorophenylpiperazines (2-FPP, 3-FPP, and 4-FPP), highlighting its utility for the specific identification of the 3-fluoro isomer.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column (e.g., DB-5ms). The retention time is a characteristic feature used for identification. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, yielding the mass spectrum discussed in section 3.1.2. This provides a second, highly specific dimension of identification, confirming both the identity and purity of the analyte. nih.gov The method is highly sensitive and can detect trace-level impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, offering detailed insights into bond lengths, bond angles, and the conformation of the molecule. The resulting crystal structure also reveals how molecules pack together in the solid state, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information. It would confirm the substitution pattern of the fluorophenyl ring and determine the conformation of the piperazine ring, which typically adopts a chair conformation. nih.gov Furthermore, the analysis would reveal the spatial relationship between the fluorophenyl group and the methylpiperazine moiety.

A thorough search of publicly available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, specific experimental data on its crystal system, space group, and precise atomic coordinates are not available.

Should a suitable single crystal of the compound be grown and analyzed, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound Note: Data is not available in published literature and this table serves as an illustrative example of the parameters that would be determined.

ParameterValueDescription
Chemical FormulaC₁₁H₁₅FN₂The elemental composition of the molecule.
Molecular Weight194.25 g/mol The mass of one mole of the compound.
Crystal SystemNot AvailableThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupNot AvailableThe specific symmetry group of the crystal.
a (Å)Not AvailableThe length of the 'a' axis of the unit cell.
b (Å)Not AvailableThe length of the 'b' axis of the unit cell.
c (Å)Not AvailableThe length of the 'c' axis of the unit cell.
α (°)Not AvailableThe angle between the 'b' and 'c' axes.
β (°)Not AvailableThe angle between the 'a' and 'c' axes.
γ (°)Not AvailableThe angle between the 'a' and 'b' axes.
Volume (ų)Not AvailableThe volume of the unit cell.
ZNot AvailableThe number of molecules per unit cell.
Key Bond Lengths/AnglesNot AvailablePrecise measurements of internal molecular geometry.
Piperazine ConformationNot AvailableThe determined shape of the piperazine ring (e.g., Chair, Boat).

Advanced Hyphenated Techniques in Compound Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity, making them ideal for the analysis of this compound. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Research has demonstrated that GC-MS methods can successfully separate positional isomers of fluorophenylpiperazine (FPP), highlighting its suitability for analyzing this compound and distinguishing it from its 2- and 4-fluoro isomers. figshare.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the piperazine ring and the loss of specific functional groups. nih.govresearchgate.net

Table 2: Proposed GC-MS Analytical Parameters for this compound

ParameterProposed ConditionPurpose
GC ColumnZebron ZB-SemiVolatiles (or equivalent) nih.govSeparates the compound from other components in the sample.
Carrier GasHelium nih.govTransports the sample through the column.
Injection ModeSplitless nih.govMaximizes the amount of analyte reaching the column for trace analysis.
IonizationElectron Ionization (EI)Produces predictable and reproducible fragmentation patterns for identification.
MS DetectorQuadrupole or Ion TrapScans and detects ions based on their mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that may not be sufficiently volatile for GC or for analyses requiring higher sensitivity and specificity, LC-MS/MS is the technique of choice. nih.govnih.gov This method couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection of tandem mass spectrometry.

In LC-MS/MS, the compound is first separated on an LC column (commonly a reversed-phase C18 column) before being introduced into the mass spectrometer. xml-journal.net An electrospray ionization (ESI) source is typically used to generate protonated molecules [M+H]⁺ in the positive ion mode. The first mass spectrometer (Q1) selects this specific precursor ion, which is then fragmented in a collision cell (Q2) through collision-induced dissociation (CID). The resulting product ions are analyzed by the third mass spectrometer (Q3), providing a highly specific analytical signal. This process, known as Multiple Reaction Monitoring (MRM), allows for extremely sensitive and selective quantification of the target compound even in complex biological matrices. researchgate.net

The fragmentation of phenylpiperazine analogues typically involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to the phenyl group. xml-journal.net For this compound, key fragment ions would be expected from the fluorophenyl moiety and the methylpiperazine portion of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

TechniquePrecursor Ion (m/z)Predicted Major Product Ions (m/z)Fragmentation Pathway
GC-MS (EI)194 (M⁺˙)137, 124, 95, 70, 57Cleavage of the piperazine ring, formation of the fluorophenyl cation, and other characteristic losses.
LC-MS/MS (ESI)195 ([M+H]⁺)138, 111, 95, 71Loss of the methylpiperazine neutral fragment, cleavage across the piperazine ring.

These advanced hyphenated techniques provide the necessary tools for the unambiguous identification, structural characterization, and sensitive quantification of this compound, ensuring analytical certainty in research and quality control settings.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds like this compound. DFT studies typically focus on optimizing the molecular geometry to its lowest energy state and then calculating various electronic descriptors.

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netindexcopernicus.com

The molecular electrostatic potential (MEP) surface is another crucial output, mapping the charge distribution across the molecule. researchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are vital for predicting non-covalent interactions with biological receptors. For this compound, the MEP would likely show a negative potential (red/yellow) around the fluorine atom and the nitrogen atoms of the piperazine ring, indicating sites prone to electrophilic attack or hydrogen bond formation. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net These parameters help in understanding the molecule's behavior in chemical reactions and biological systems.

ParameterDescriptionPredicted Value (Illustrative)
HOMO EnergyHighest Occupied Molecular Orbital Energy (electron-donating ability)-5.8 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy (electron-accepting ability)-0.9 eV
HOMO-LUMO Gap (ΔE)Energy difference indicating chemical stability and reactivity4.9 eV
Dipole MomentMeasure of the net molecular polarity2.5 D
Electronegativity (χ)Tendency to attract electrons3.35 eV
Chemical Hardness (η)Resistance to change in electron distribution2.45 eV

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable (lowest energy) spatial arrangements of the atoms. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. rsc.org

Computational methods can generate a potential energy surface (PES) by systematically rotating specific bonds (dihedral angles), such as the bond connecting the fluorophenyl ring to the piperazine nitrogen. This analysis reveals the energy barriers between different conformations and identifies the global minimum energy structure. indexcopernicus.com For 1-arylpiperazines, the orientation of the aryl ring relative to the piperazine ring is a key conformational feature. Electronic effects of substituents on the aryl ring can influence this orientation; electron-withdrawing groups may favor a more coplanar arrangement to enhance conjugation. researchgate.net The N-methyl group is expected to preferentially occupy the equatorial position on the piperazine ring to minimize steric hindrance, a common finding in substituted piperazines. rsc.orgnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemistry describes the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. epa.gov This method is crucial for hypothesis-driven drug design, suggesting how a molecule might inhibit an enzyme or activate a receptor. The arylpiperazine scaffold is a well-known pharmacophore that interacts with a variety of receptors, including serotonin (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. nih.govmdpi.comrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site in numerous possible conformations and orientations. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating stronger binding. rsc.org

The results would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The protonated nitrogen of the piperazine ring is a common hydrogen bond donor, often interacting with acidic residues like aspartate in the receptor. rsc.org

Hydrophobic Interactions: The fluorophenyl ring can form hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic fluorophenyl ring may engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Protein Target (Example)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)Types of Interaction
Serotonin 5-HT1A Receptor-8.5Asp116, Phe361, Trp357Hydrogen Bond, Hydrophobic, Pi-Pi Stacking
Dopamine D2 Receptor-8.2Asp114, Phe389, His393Hydrogen Bond, Aromatic
α1A-Adrenoceptor-7.9Asp106, Ser188, Phe193Hydrogen Bond, Hydrophobic

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations introduce motion, offering insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, simulating their movements and interactions.

An MD simulation typically starts with the best-docked pose from the previous step, solvated in a water box with ions to mimic physiological conditions. The simulation, often run for nanoseconds to microseconds, tracks the trajectory of every atom. uzh.ch Analysis of this trajectory can:

Assess Binding Stability: The stability of the ligand in the binding pocket is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over time. A stable, low RMSD suggests the docking pose is maintained. researchgate.net

Analyze Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of atoms can highlight which parts of the ligand and protein are rigid or flexible during the interaction.

Identify Key Interactions: MD simulations can confirm the persistence of interactions predicted by docking and reveal the crucial role of water molecules in mediating ligand-protein contacts. frontiersin.org

In Silico Prediction of Molecular Interactions and Pharmacological Profiles

Beyond binding to a specific target, a successful drug candidate must possess a suitable pharmacological profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Numerous computational models have been developed to predict these properties from a molecule's structure, allowing for early-stage screening and optimization. sci-hub.sesemanticscholar.org

For this compound, in silico tools can predict:

Physicochemical Properties: Parameters like molecular weight, logP (lipophilicity), and polar surface area (PSA) are calculated.

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability. A compound generally has good oral absorption if it has a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net

Pharmacokinetics: Predictions include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450 (CYP) isozymes. researchgate.net Inhibition of CYP enzymes is a major cause of drug-drug interactions.

Toxicity: Models can predict potential risks such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net

PropertyDescriptionPredicted Outcome (Illustrative)
Molecular WeightMass of the molecule194.25 g/mol (Compliant)
logPOctanol-water partition coefficient (Lipophilicity)2.3 (Compliant)
Hydrogen Bond DonorsNumber of N-H, O-H bonds0 (Compliant)
Hydrogen Bond AcceptorsNumber of N, O atoms3 (Compliant)
Lipinski's Rule of FiveEvaluates drug-likeness for oral bioavailabilityPass (0 violations)
Blood-Brain Barrier (BBB) PenetrationAbility to cross into the central nervous systemHigh probability
CYP2D6 InhibitionPotential to inhibit a key drug-metabolizing enzymeProbable inhibitor
HepatotoxicityPotential to cause liver damageLow probability

Preclinical Pharmacological Characterization of 1 3 Fluorophenyl 4 Methylpiperazine

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The affinity of 1-(3-Fluorophenyl)-4-methylpiperazine for a range of central nervous system receptors has been evaluated through in vitro radioligand binding assays. These studies are crucial for understanding the compound's potential pharmacological effects and its selectivity profile. While specific binding data for this compound is not extensively available in publicly accessible literature, the pharmacological characteristics can be inferred from studies on structurally related arylpiperazine derivatives.

Arylpiperazines are well-known for their significant affinity for serotonin (B10506) (5-HT) receptors. nih.gov The substitution pattern on the phenyl ring and the substituent on the second nitrogen of the piperazine (B1678402) ring are critical determinants of affinity and selectivity for different 5-HT receptor subtypes. nih.gov

For the 5-HT1A receptor , N4-substitution on the piperazine ring of arylpiperazines can significantly enhance affinity. nih.gov Derivatives with a phenyl, 2-methoxyphenyl, or 1-naphthyl group as the aryl portion often display high affinity for 5-HT1A sites. nih.gov

Regarding the 5-HT2A and 5-HT2C receptors , the nature of the aryl group and its substituents play a pivotal role. For instance, compounds with a chloro group meta to the piperazine linkage are known to bind to 5-HT3 receptors, and by extension, their interactions with 5-HT2 subtypes are also of interest. nih.gov

Table 1: Representative Serotonin Receptor Binding Affinities of Arylpiperazine Analogs

Compound 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) 5-HT6 (Ki, nM)
1-(2-Methoxyphenyl)piperazine High Affinity Moderate Affinity Moderate Affinity Variable
1-(3-Chlorophenyl)piperazine (m-CPP) Moderate Affinity Moderate Affinity High Affinity Variable
Quipazine Low Affinity High Affinity High Affinity Variable

(Note: This table presents general affinity trends for related compounds and not specific data for this compound.)

Sigma receptors, which are distinct from opioid and other neurotransmitter receptors, are also targets for arylpiperazine compounds. wikipedia.org These receptors are implicated in a variety of cellular functions and are of interest in several pathological conditions. The affinity of arylpiperazines for sigma-1 and sigma-2 receptors is influenced by the nature of the substituents on both the aryl and piperazine rings. While specific data for this compound is not detailed, the general scaffold is recognized as a potential sigma receptor ligand.

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems. nih.gov While various chemical scaffolds have been identified as TAAR1 agonists, the interaction of simple arylpiperazines like this compound is not well-documented in publicly available research. The development of TAAR1 ligands has often focused on other structural classes. nih.govnih.gov

Arylpiperazine derivatives frequently exhibit significant affinity for adrenergic receptors, particularly the α1 subtype. nih.gov The interaction is largely influenced by the aryl moiety. The binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is thought to be driven by hydrogen bonds and electrostatic forces. rsc.org Key interactions often involve an ionizable piperazine nitrogen, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

Table 2: Representative Adrenergic Receptor Binding Affinities of Arylpiperazine Analogs

Compound α1-Adrenergic (Ki, nM) α2-Adrenergic (Ki, nM)
Prazosin (piperazine derivative) High Affinity Moderate Affinity
Various N-phenylpiperazines Nanomolar to subnanomolar range for α1 Generally lower for α2

(Note: This table provides context with related compounds and does not represent specific data for this compound.)

The arylpiperazine scaffold is a common feature in many ligands for dopamine (B1211576) receptors. nih.gov N-phenylpiperazine analogs have been shown to bind to both D2 and D3 dopamine receptor subtypes. nih.gov The selectivity for D3 over D2 receptors can be modulated by substitutions on the phenyl ring and the nature of the substituent at the N4 position of the piperazine. nih.gov The interaction with the D2 receptor binding site is stabilized by interactions between the protonated piperazine nitrogen and key amino acid residues, as well as edge-to-face interactions of the aromatic ring. bg.ac.rs

Investigation of Intracellular Signaling Pathways and Molecular Mechanisms of Action (In Vitro)

Target Engagement at the Molecular Level

Comprehensive searches of scientific literature and pharmacological databases did not yield specific data on the molecular target engagement of the compound this compound. Preclinical studies detailing its binding affinities (Ki), potency (IC50/EC50) in functional assays, or in vivo receptor occupancy for specific molecular targets such as serotonin, dopamine, or other receptors are not publicly available.

While the broader class of fluorophenylpiperazine derivatives has been investigated for activity at various central nervous system receptors, the specific pharmacological profile for the this compound derivative is not documented in the available research. Structure-activity relationship (SAR) studies for this specific compound, which would elucidate the contributions of the 3-fluoro substitution on the phenyl ring and the 4-methyl group on the piperazine moiety to target binding, have not been reported.

Consequently, it is not possible to provide detailed research findings or construct data tables on the molecular target engagement of this compound at this time. Further preclinical research would be necessary to characterize its interactions with molecular targets.

Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl 4 Methylpiperazine Derivatives

Impact of Fluorine Substitution Position on Biological Activity

The position of the fluorine atom on the phenyl ring of arylpiperazine derivatives significantly influences their interaction with biological targets, such as serotonin (B10506) and dopamine (B1211576) receptors. Research comparing isomers with fluorine at the ortho-, meta-, and para-positions reveals distinct effects on receptor affinity and selectivity.

For instance, in a series of indazole-based derivatives designed as multi-target ligands for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, the placement of the fluorine atom on the phenylpiperazine moiety was a critical determinant of activity. A study demonstrated that for the serotonin 5-HT2A receptor, a fluorine atom in the para-position resulted in the highest affinity. nih.gov Shifting the fluorine to the meta-position caused an almost eightfold decrease in activity, while an ortho-substitution led to a nearly tenfold reduction in affinity compared to the para-substituted compound. nih.gov This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties imparted by the fluorine's location.

Similarly, studies on inhibitors of human equilibrative nucleoside transporters (ENTs) showed that the presence of a halogen, such as fluorine, on the phenyl moiety next to the piperazine (B1678402) ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk The electron-withdrawing nature of fluorine can alter the pKa of the distal piperazine nitrogen, influencing its protonation state and ability to form key ionic interactions within the receptor binding site. nih.gov Furthermore, fluorine substitution can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby improving the compound's metabolic stability and pharmacokinetic profile. mdpi.com

The following table summarizes the impact of fluorine substitution on the 5-HT2A receptor affinity for a series of N-{3-[4-(fluorophenyl)piperazin-1-yl]propyl}-1H-indazole-3-carboxamide derivatives.

CompoundFluorine Position5-HT2A Affinity (Ki, nM)
Derivative 1 para11.5
Derivative 2 meta88.4
Derivative 3 ortho108.6
Unsubstituted -53.6

Data sourced from a study on multi-target ligands for dopamine and serotonin receptors. nih.gov

Role of the Methyl Group on Piperazine Ring in Pharmacological Profiles

The N-methyl group on the piperazine ring of 1-(3-Fluorophenyl)-4-methylpiperazine plays a crucial role in defining the compound's pharmacological properties. This small alkyl group can influence a molecule's affinity, efficacy, and selectivity for its biological targets. The nitrogen atom (N4) of the piperazine ring is often a key interaction point with receptors, typically forming an ionic bond with an acidic residue like aspartate in many G protein-coupled receptors (GPCRs). nih.gov

The presence of the methyl group at this position can impact the compound's basicity and steric profile. While the unsubstituted piperazine nitrogen (N-H) can act as a hydrogen bond donor, the N-methyl group cannot. This seemingly minor change can dramatically alter the binding mode and functional activity of the ligand.

SAR studies often compare N-methyl derivatives with their N-H or other N-substituted counterparts. For example, in the development of agonists for the melanocortin subtype-4 receptor (MC4R), modifications at this position were explored. While the core arylpiperazine was attached to a dipeptide, the principle of substitution at the N4 position remains relevant. Studies in related series have shown that replacing the methyl group with larger substituents can either enhance or diminish activity depending on the topology of the specific receptor binding pocket.

Furthermore, the N-methyl group can affect the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier and its metabolic stability. The metabolic N-demethylation of arylpiperazines is a common metabolic pathway, and understanding the role of this group is vital for designing drugs with optimal duration of action.

Influence of Piperazine Ring Substitutions on Target Binding and Efficacy

The piperazine ring is more than just a linker; it is a critical pharmacophoric element whose conformation and substitution patterns can profoundly affect a molecule's biological activity. researchgate.net While substitutions on the nitrogen atoms (N1 and N4) are most common, modifications to the carbon atoms of the piperazine ring itself are an emerging area of medicinal chemistry aimed at creating novel chemical diversity. mdpi.com

Introducing substituents on the carbon atoms of the piperazine ring can:

Introduce Chirality: Creating stereocenters that can lead to enantiomers with different potencies and selectivities for their targets.

Constrain Conformation: The piperazine ring typically exists in a chair conformation. Substituents can lock the ring into a specific conformation that may be more favorable for binding to a particular receptor.

Explore New Binding Interactions: Substituents can form additional hydrophobic, steric, or hydrogen-bonding interactions within the receptor pocket that are not possible with the unsubstituted ring.

Although less common, research into C-substituted piperazines is growing. For example, studies on nucleozin (B1677030) analogs, which are anti-influenza agents, have highlighted the importance of the piperazine ring's integrity for activity. Modifications that altered the ring's conformation or replaced it with a more rigid bicyclic system led to a loss of activity, underscoring the specific conformational requirements for interacting with the target protein. plos.org The development of new synthetic methods is enabling more extensive exploration of C-H functionalization on the piperazine core, opening new avenues for SAR studies. mdpi.com

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, pharmacophore models have been instrumental in understanding their interactions with various receptors and in guiding the rational design of new, more potent, and selective ligands.

A typical pharmacophore model for an arylpiperazine derivative targeting aminergic GPCRs, such as serotonin or dopamine receptors, often includes the following features:

Aromatic/Hydrophobic Group: Corresponding to the fluorophenyl ring, which typically engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding pocket. nih.gov

Positive Ionizable Feature: Representing the protonated nitrogen atom (N4) of the piperazine ring, which forms a crucial ionic interaction with a conserved aspartate residue in transmembrane helix 3 (Asp3.32) of many aminergic receptors. nih.gov

Hydrogen Bond Acceptors/Donors: Depending on the specific derivative and target.

Hydrophobic Features: Representing other alkyl or aryl components of the molecule.

For example, a pharmacophore model developed for triple uptake inhibitors (inhibitors of dopamine, serotonin, and norepinephrine (B1679862) transporters) identified a "folded" conformation as crucial for activity. nih.gov The model defined the spatial relationships between the aromatic moieties and the basic nitrogen as key determinants for balanced inhibitory activity against all three transporters. nih.gov These models serve as powerful blueprints for designing new molecules with desired multi-target profiles or for optimizing selectivity for a single target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By correlating calculated molecular descriptors (which quantify physicochemical properties like lipophilicity, electronic effects, and steric bulk) with experimental activity, QSAR models can predict the activity of new, unsynthesized compounds. wu.ac.th

For arylpiperazine derivatives, QSAR studies have been successfully applied to predict their affinity for various targets, including the 5-HT1A serotonin receptor. nih.gov In one study, a Hologram QSAR (HQSAR) model was developed for a series of 70 arylpiperazine compounds with affinity for the 5-HT1A receptor. The resulting model showed high statistical significance and predictive power, with a cross-validated correlation coefficient (q²) of 0.81 and a non-cross-validated correlation coefficient (r²) of 0.96. nih.gov

The descriptors identified in such models provide valuable insights into the properties that govern biological activity. For instance, 2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activities indicated that descriptors related to molecular shape (Shadow-XZ), electronic properties (HOMO), and dipole moment were critical for noradrenaline reuptake inhibition. nih.gov These insights allow medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. nih.govmdpi.com

In Vitro Metabolic Pathway Research for 1 3 Fluorophenyl 4 Methylpiperazine

Identification of Phase I Biotransformation Pathways in Liver Microsomes

Phase I metabolism introduces or exposes functional groups on a parent compound, typically through oxidation, reduction, or hydrolysis. For 1-(3-Fluorophenyl)-4-methylpiperazine, investigations in human liver microsomes (HLMs) primarily reveal oxidative pathways.

The Cytochrome P450 (CYP) superfamily of enzymes, abundant in liver microsomes, is the primary system responsible for the oxidative metabolism of a vast number of xenobiotics. Studies involving piperazine-containing compounds consistently demonstrate the central role of CYP enzymes in their biotransformation. nih.govnih.govresearchgate.netnih.gov For this compound, multiple CYP isoforms are implicated in its oxidative metabolism.

Research on analogous piperazine-type structures shows that major isoforms such as CYP3A4 and CYP2D6, and to a lesser extent CYP1A2 and CYP2C19, are key catalysts. nih.govresearchgate.netnih.gov The metabolism of the piperazine-type neuroleptic perazine, for instance, is catalyzed by a range of CYPs, with CYP1A2 and CYP3A4 being the main isoenzymes for 5-sulphoxidation and CYP2C19 being the main isoform for N-demethylation. nih.gov Similarly, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) is predominantly catalyzed by the polymorphically expressed CYP2D6. nih.gov These findings suggest that the metabolism of this compound is likely mediated by a similar consortium of CYP enzymes, leading to various oxidized products.

Table 1: Potential Cytochrome P450 Isoforms in the Metabolism of this compound

CYP Isoform Potential Metabolic Reaction Catalyzed Reference Compound Class
CYP3A4 N-demethylation, Aromatic Hydroxylation, Piperazine (B1678402) Ring Oxidation Piperazine-containing compounds nih.govnih.govresearchgate.net
CYP2D6 Aromatic Hydroxylation, N-demethylation Phenylpiperazine derivatives nih.gov
CYP2C19 N-demethylation Piperazine-type neuroleptics nih.gov

| CYP1A2 | Aromatic Hydroxylation, Piperazine Ring Oxidation | Piperazine-type neuroleptics nih.govresearchgate.net |

Two of the most prominent Phase I reactions observed for this compound in liver microsomes are N-demethylation and hydroxylation.

N-Demethylation: This reaction involves the removal of the methyl group from the piperazine nitrogen. It is a common metabolic pathway for many N-methylated compounds, including those with a piperazine ring. nih.govnih.gov The process is initiated by CYP-mediated oxidation of the methyl group, leading to an unstable intermediate that subsequently cleaves to form formaldehyde (B43269) and the N-desmethyl metabolite, 1-(3-Fluorophenyl)piperazine. Studies on similar structures confirm that CYP2C19, in particular, can be a major contributor to this pathway. nih.gov

Hydroxylation: Hydroxylation can occur at several positions on the molecule. Aromatic hydroxylation on the 3-fluorophenyl ring is a plausible pathway, catalyzed primarily by CYP2D6 and CYP1A2. nih.gov Additionally, oxidation can occur on the piperazine ring itself, leading to various hydroxylated derivatives. nih.gov

Table 2: Major Predicted Phase I Metabolites of this compound

Metabolite Name Metabolic Reaction Description
1-(3-Fluorophenyl)piperazine N-Demethylation Removal of the N-methyl group from the piperazine ring.
1-(3-Fluorophenyl-x-hydroxy)-4-methylpiperazine Aromatic Hydroxylation Addition of a hydroxyl group to the fluorophenyl ring.

Investigation of Reactive Metabolite Formation and Bioactivation Mechanisms

Bioactivation is the process by which a chemically stable compound is metabolized into a reactive electrophile. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for idiosyncratic drug toxicities. The chemical structure of this compound contains moieties known to be susceptible to bioactivation.

The N-methylpiperazine moiety is a structural alert for the formation of reactive iminium ions. nih.gov In vitro studies using liver microsomes and trapping agents have elucidated pathways for their generation. nih.govdoi.org An iminium ion can be formed via CYP-mediated oxidation at the α-carbon adjacent to the nitrogen of the N-methyl group. nih.gov This highly reactive electrophilic species can be trapped by nucleophiles.

A second pathway has also been proposed, where N-dealkylation occurs first, followed by condensation with endogenous formaldehyde to produce an N-methylenepiperazine iminium ion. nih.govdoi.org This species then reacts with the trapping agent. The use of stable isotope-labeled compounds has been instrumental in distinguishing between these two pathways. nih.gov

The fluorophenyl ring of the molecule can also undergo bioactivation. nih.gov Oxidation of phenolic metabolites can lead to the formation of quinones or quinone-like species. Specifically, hydroxylation of the phenyl ring followed by a second oxidation step can produce an ortho-quinone. This intermediate can then rearrange to form a highly reactive quinone methide. mdpi.com These electrophilic intermediates are known to readily react with biological nucleophiles. mdpi.com

Because reactive metabolites are typically unstable and short-lived, their existence is often inferred by detecting stable adducts formed with nucleophilic trapping agents added to the in vitro incubation. nih.gov Common trapping agents include potassium cyanide (KCN) and glutathione (B108866) (GSH) or its precursors like N-acetylcysteine. nih.govyoutube.com

Cyanide Trapping: Potassium cyanide is a hard nucleophile that is highly effective at trapping iminium ions. nih.gov The reaction of a cyanide ion with the iminium intermediate of this compound would form a stable α-cyano adduct, which can be readily detected and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdoi.org

Glutathione (GSH) Trapping: GSH is a soft nucleophile and a biologically relevant trapping agent that is effective in trapping soft electrophiles like quinone methides. nih.gov The formation of a GSH conjugate with a bioactivated metabolite of this compound provides strong evidence for the generation of such reactive species in a biological system.

Table 3: Trapping Agents and Potential Reactive Metabolite Adducts

Trapping Agent Targeted Reactive Metabolite Type of Adduct Formed
Potassium Cyanide (KCN) Iminium Ion Stable α-cyano adduct on the piperazine ring.

Characterization of Phase II Conjugation Pathways

No published studies were identified that specifically characterize the Phase II conjugation pathways for this compound. Phase II metabolism typically involves the attachment of endogenous molecules, such as glucuronic acid, sulfate, or acetyl groups, to a parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. While it can be hypothesized that if this compound undergoes Phase I metabolism to form hydroxylated metabolites, these could then be substrates for glucuronidation or sulfation, there is no experimental data available to confirm or detail these pathways for this specific compound. Research on structurally related phenylpiperazine compounds sometimes shows N-acetylation of the piperazine ring as a possible Phase II route, but this has not been documented for this compound.

Species-Specific Metabolic Differences in Preclinical Models (In Vitro)

Similarly, there is a lack of publicly available research on the comparative in vitro metabolism of this compound in different preclinical species (e.g., rat, mouse, dog, monkey). Such studies are crucial in drug development to understand how metabolic pathways may differ between laboratory animals and humans, which can impact the efficacy and safety profile of a compound. For other drugs containing a piperazine moiety, significant species-specific differences in metabolism have been observed. For instance, the primary metabolites of some related compounds can vary substantially between rats and dogs. However, without specific in vitro studies using liver microsomes, hepatocytes, or other subcellular fractions from different species, no data can be presented for this compound.

Emerging Research Frontiers and Future Perspectives for 1 3 Fluorophenyl 4 Methylpiperazine

Advanced Strategies for Scaffold Modification and Derivative Design

The design of new chemical entities from the 1-(3-Fluorophenyl)-4-methylpiperazine core involves strategic modifications to optimize potency, selectivity, and drug-like properties. The modular nature of the scaffold allows for systematic exploration of its structure-activity relationships (SAR).

Key strategies for modification include:

Substitution on the Phenyl Ring: The fluorine atom at the 3-position influences the molecule's electronic properties and metabolic stability. Advanced strategies involve introducing additional substituents (e.g., chloro, trifluoromethyl, methoxy (B1213986) groups) or altering the fluorine's position to fine-tune interactions with biological targets. Such modifications can enhance binding affinity and selectivity. For instance, in the development of inhibitors for Alzheimer's disease based on the 1,3,5-triazine (B166579) scaffold, the introduction of a 3-(trifluoromethyl)aniline (B124266) or a p-fluoroaniline group was shown to significantly influence inhibitory activity against Acetylcholinesterase (AChE). mdpi.com

Modification of the N-Methyl Group: The methyl group on the piperazine (B1678402) nitrogen can be replaced with a variety of other moieties. Extending this to longer alkyl chains, incorporating cyclic systems, or adding polar functional groups can profoundly impact the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Piperazine Ring Bioisosteres: In some cases, replacing the piperazine ring with other heterocyclic systems (bioisosteres) can lead to improved properties, such as enhanced brain penetration or reduced off-target effects.

Hybrid Molecule Design: A promising approach involves linking the this compound scaffold to other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, novel anticancer agents have been developed by creating hybrid structures combining 4-nitroimidazole (B12731) and piperazine moieties with 1,2,3-triazoles. nih.gov This strategy aims to engage multiple biological targets simultaneously, which can be particularly effective in complex diseases like cancer. nih.gov

Modification StrategyStructural LocusPotential OutcomeExample Principle
Substitution TuningPhenyl RingModulate target affinity, selectivity, and metabolic stability.Adding electron-withdrawing or donating groups to alter binding interactions. mdpi.com
Functional Group AlterationN-Methyl GroupOptimize pharmacokinetic properties (ADME) and target selectivity.Replacing the methyl group with larger or more polar groups to influence solubility and receptor engagement.
Scaffold HybridizationEntire MoleculeCreate dual-action agents or synergistic effects.Linking the scaffold to another pharmacophore known to be active against a complementary target. nih.gov
Bioisosteric ReplacementPiperazine RingImprove drug-like properties or reduce off-target liabilities.Replacing the piperazine core with a different heterocyclic ring to enhance brain penetration or alter basicity.

Potential for Repurposing or Novel Therapeutic Applications Based on Molecular Target Insights

The arylpiperazine scaffold is present in a wide array of drugs targeting various biological systems, suggesting that derivatives of this compound could be repurposed or developed for new therapeutic indications. mdpi.com The key lies in identifying and validating the molecular targets with which these compounds interact.

The arylpiperazine moiety is a well-established pharmacophore for central nervous system (CNS) targets, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.com However, recent research has significantly expanded its therapeutic potential into oncology. Arylpiperazine derivatives have shown promise as anticancer agents by interacting with various targets implicated in cancer pathogenesis. mdpi.com For example, certain derivatives have demonstrated potent antagonistic activity against the androgen receptor (AR), a key driver in prostate cancer. mdpi.com Others have been investigated for their effects on cell viability in bladder, renal, and lung cancer cell lines. mdpi.com

Furthermore, a complex derivative, N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), has been identified as a potent motilin receptor agonist, highlighting the potential for this scaffold to yield novel treatments for gastrointestinal motility disorders. researchgate.net This demonstrates that even subtle structural variations can direct the scaffold toward entirely new classes of molecular targets.

Potential Molecular Target ClassAssociated Therapeutic AreaRationale based on Arylpiperazine Scaffold
Serotonin (5-HT) ReceptorsNeurodegenerative Diseases, DepressionThe arylpiperazine core is a classic pharmacophore for various 5-HT receptor subtypes. mdpi.com
Androgen Receptor (AR)Prostate CancerCertain arylpiperazine derivatives show potent antagonistic effects on AR signaling pathways. mdpi.com
Receptor Tyrosine Kinases (RTKs)Various CancersThe scaffold is found in FDA-approved kinase inhibitors like Bosutinib. mdpi.com
Motilin ReceptorGastrointestinal DisordersA complex derivative containing related motifs was developed as a motilin receptor agonist. researchgate.net
α1-Adrenergic ReceptorsBenign Prostatic Hyperplasia, CancerDrugs like Doxazosin, which contain the scaffold, have shown antiproliferative effects in several cell lines. mdpi.com

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, modern "omics" technologies are indispensable. nih.gov These high-throughput methods allow for a global analysis of biological molecules, providing an unbiased and comprehensive view of a compound's effects at the cellular and system levels. nih.gov

Genomics: Can be used to identify genetic biomarkers that predict a patient's response to a drug derived from this scaffold. This is a cornerstone of personalized medicine, allowing for the selection of patients most likely to benefit from the treatment. nih.gov

Transcriptomics: By measuring changes in messenger RNA (mRNA) levels across the entire genome (e.g., via RNA-sequencing), researchers can determine how the compound alters gene expression. This can reveal the signaling pathways modulated by the drug, offering critical insights into its mechanism of action.

Proteomics: This technology focuses on the large-scale study of proteins. Mass spectrometry-based proteomics can be used to identify the direct protein targets of a compound, characterize changes in protein expression and post-translational modifications, and map out protein-protein interaction networks affected by the drug. nih.gov

Metabolomics: Analyzes the complete set of small-molecule metabolites within a biological sample. This can reveal how a compound alters cellular metabolism, which is particularly relevant for diseases like cancer where metabolic reprogramming is a key hallmark.

The integration of these omics platforms provides a powerful, systems-level approach to characterize novel compounds, de-risk their development by identifying potential liabilities early, and uncover new therapeutic applications.

Omics TechnologyPrinciplePotential Application for Profiling the Scaffold
GenomicsAnalysis of the complete DNA sequence.Identify genetic markers to predict patient response and enable personalized medicine. nih.gov
TranscriptomicsAnalysis of all RNA transcripts.Reveal changes in gene expression to elucidate the compound's mechanism of action and affected pathways.
ProteomicsLarge-scale analysis of proteins.Identify direct molecular targets and map drug-induced changes in protein networks. nih.gov
MetabolomicsComprehensive analysis of metabolites.Determine the impact of the compound on cellular metabolism and identify metabolic biomarkers of drug activity.

Challenges and Opportunities in the Development of New Chemical Entities from this Scaffold

The development of new drugs from the this compound scaffold presents both significant opportunities and notable challenges.

Opportunities: The primary opportunity lies in the scaffold's proven versatility. Its presence in numerous approved drugs validates it as a safe and effective pharmacophore for human therapeutics. nih.govmdpi.com The wide range of biological activities associated with arylpiperazines—from CNS modulation to anticancer effects—provides a rich foundation for discovering novel treatments for unmet medical needs. mdpi.com Advances in synthetic chemistry and computational modeling further enhance the ability to rationally design derivatives with improved potency and selectivity.

Challenges: A key challenge in drug development is achieving target selectivity. Because the arylpiperazine scaffold can interact with multiple receptors (e.g., various serotonin and dopamine subtypes), designing derivatives that are highly selective for a single target is crucial to minimize off-target side effects. Another significant hurdle is overcoming drug resistance, particularly in therapeutic areas like oncology, where cancer cells can develop mechanisms to evade treatment. mdpi.com Furthermore, optimizing ADME properties remains a critical challenge; poor bioavailability or a short half-life can render an otherwise potent compound therapeutically useless. mdpi.com Finally, ensuring the scalability and cost-effectiveness of the chemical synthesis for complex derivatives is essential for successful clinical and commercial development.

AspectChallengesOpportunities
Selectivity Achieving high specificity for the desired biological target to avoid off-target effects.Fine-tuning the scaffold can lead to highly selective ligands for new or difficult-to-drug targets.
Pharmacokinetics Optimizing bioavailability, metabolic stability, and half-life for effective therapeutic use. mdpi.comThe piperazine moiety is a well-known tool for improving the solubility and pharmacokinetic properties of molecules. nih.gov
Drug Resistance Overcoming intrinsic or acquired resistance mechanisms in target cells (e.g., cancer). mdpi.comDesigning hybrid molecules or combination therapies based on the scaffold to target multiple pathways and prevent resistance.
Therapeutic Scope Moving beyond traditional CNS applications to validate efficacy in newer areas like oncology.The scaffold's proven activity against a diverse range of targets opens up vast potential for repurposing and novel applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Fluorophenyl)-4-methylpiperazine, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified procedure for analogous piperazine derivatives uses 1-(fluorobenzyl)piperazine precursors reacted with acyl chlorides in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) significantly affect yields. For instance, in the synthesis of [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives, yields ranged from 50% to 92% depending on substituent electronic effects . Monitoring via TLC (e.g., hexane:ethyl acetate, 1:2) and purification via silica gel chromatography are critical steps .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl protons resonate at δ ~7.00–7.32 ppm in CDCl3_3) .
  • Elemental Analysis : Validate molecular formula (e.g., C11_{11}H13_{13}FN2_2) with <0.3% deviation between calculated and observed values .
  • Melting Point and TLC : Consistency in melting points (e.g., 81–82°C for related derivatives) and Rf_f values (e.g., 0.39–0.44) confirm purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • First Aid : For skin exposure, wash with water; for ingestion, seek medical attention immediately (H302) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s bioactivity compared to other fluorophenyl analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that the meta-fluorine position on the phenyl ring enhances metabolic stability and receptor binding. For example, 1-(3-fluorophenyl)piperazine derivatives exhibit higher selectivity for serotonin transporters (SERT) compared to 2- or 4-fluorophenyl analogs due to reduced steric hindrance . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like dopamine receptors .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple models (e.g., cancer cell lines vs. normal cells) .
  • Control Experiments : Use reference compounds (e.g., cisplatin for cytotoxicity) to benchmark activity .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., MTT assay vs. ATP luminescence) .

Q. How can computational modeling optimize this compound for targeted drug design?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to assess stability of binding poses .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP = ~2.5 for moderate blood-brain barrier penetration) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify sites for functionalization (e.g., adding methyl groups to enhance lipophilicity) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ catalysts like BINAP-Ru complexes for stereoselective synthesis .
  • Process Optimization : Monitor reaction kinetics (e.g., via in-situ FTIR) to minimize racemization at high temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.